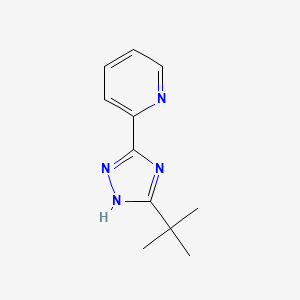![molecular formula C12H12ClN2O3P B15159542 Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate CAS No. 141996-40-9](/img/structure/B15159542.png)
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is an organophosphorus compound with significant applications in various fields It is known for its unique chemical structure, which includes a phosphonate group, a chlorophenyl group, and two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with dimethyl phosphite in the presence of a base, such as sodium hydride, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate involves its interaction with biological molecules through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The cyano groups also contribute to its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [1-(2-bromophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-fluorophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-methylphenyl)-2,2-dicyanoethyl]phosphonate
Uniqueness
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various reactions, enhancing the compound’s versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
141996-40-9 |
|---|---|
Molekularformel |
C12H12ClN2O3P |
Molekulargewicht |
298.66 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)-dimethoxyphosphorylmethyl]propanedinitrile |
InChI |
InChI=1S/C12H12ClN2O3P/c1-17-19(16,18-2)12(9(7-14)8-15)10-5-3-4-6-11(10)13/h3-6,9,12H,1-2H3 |
InChI-Schlüssel |
XSTHCCIBTTYXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=CC=C1Cl)C(C#N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
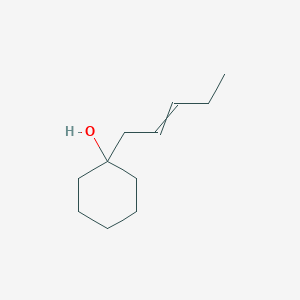
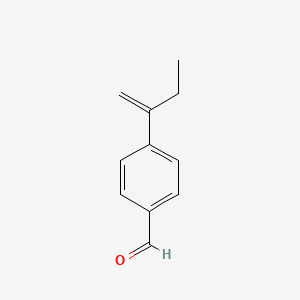
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
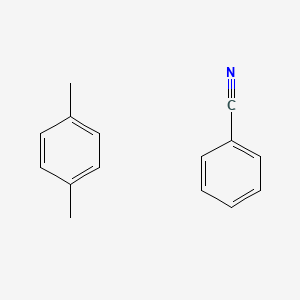


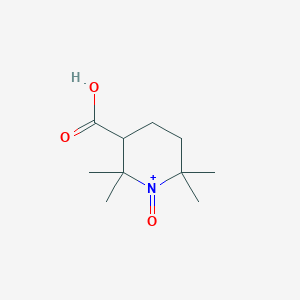
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
